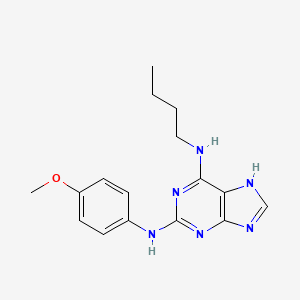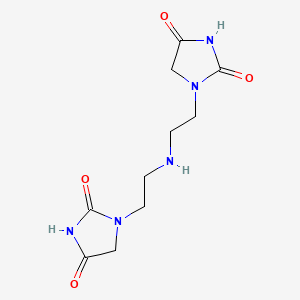
1,1'-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H20N6O4. It is known for its unique structure, which includes two imidazolidine-2,4-dione rings connected by an iminodiethane bridge. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with ethylenediamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or water, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require the use of catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolidine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted imidazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione
- 1,1’-(Ethanediylbis(iminoethane-2,1-diyl))bisimidazolidine-2,4-dione
Uniqueness
1,1’-(Iminodiethane-2,1-diyl)bisimidazolidine-2,4-dione is unique due to its specific structure, which includes an iminodiethane bridge connecting two imidazolidine-2,4-dione rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
94136-06-8 |
|---|---|
Molekularformel |
C10H15N5O4 |
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
1-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c16-7-5-14(9(18)12-7)3-1-11-2-4-15-6-8(17)13-10(15)19/h11H,1-6H2,(H,12,16,18)(H,13,17,19) |
InChI-Schlüssel |
UIGBTEFXCZEEJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1CCNCCN2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


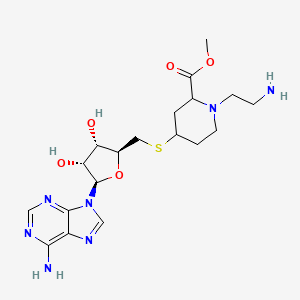

![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
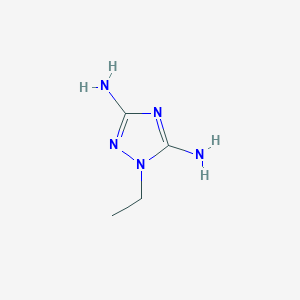
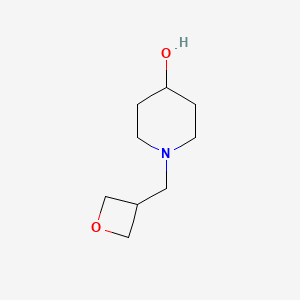
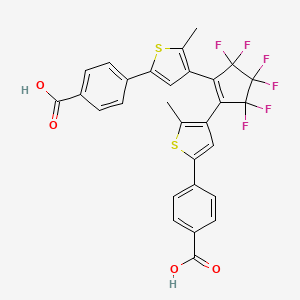
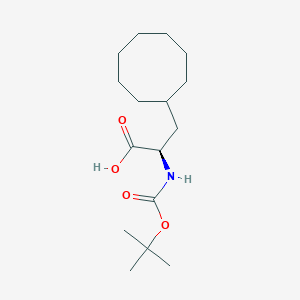
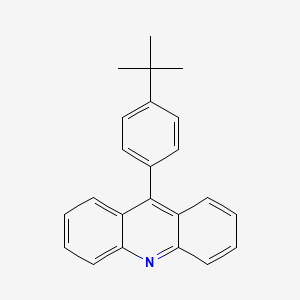
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
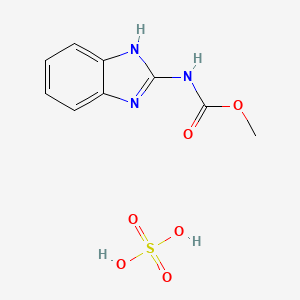
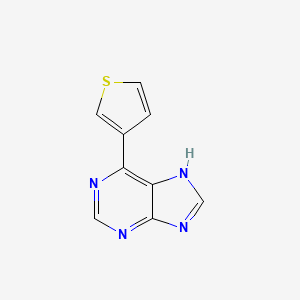
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
